molecular formula C14H11F3N2O4 B3386100 4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 700372-26-5

4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B3386100
CAS No.: 700372-26-5
M. Wt: 328.24 g/mol
InChI Key: AGGCCHPHJBMNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (molecular formula: C₁₄H₁₁F₃N₂O₄) is a pyrazole-based compound characterized by:

  • A trifluoromethyl (-CF₃) group at position 5 of the pyrazole ring, enhancing lipophilicity and metabolic stability.
  • An ethoxycarbonyl (-COOEt) group at position 4 of the pyrazole, influencing solubility and reactivity.

Its SMILES notation is CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F , and it has a molecular weight of 328.23 g/mol. The compound is used as an intermediate in synthesizing pharmacologically active molecules, such as indoline derivatives (e.g., tert-butyl 4-(4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)indoline-1-carboxylate) . Predicted physicochemical properties include a collision cross-section (CCS) of 173.3 Ų for the neutral molecule, indicating a compact molecular structure .

Properties

IUPAC Name

4-[4-ethoxycarbonyl-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c1-2-23-13(22)10-7-18-19(11(10)14(15,16)17)9-5-3-8(4-6-9)12(20)21/h3-7H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGCCHPHJBMNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700372-26-5
Record name 4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum.

Mechanism of Action

The mechanism of action of 4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents/Features Applications/Notes References
Target Compound C₁₄H₁₁F₃N₂O₄ - Ethoxycarbonyl (-COOEt)
- Trifluoromethyl (-CF₃)
- Benzoic acid (-C₆H₄COOH)
Intermediate in drug synthesis (e.g., indoline derivatives)
Celecoxib C₁₇H₁₄F₃N₃O₂S - Sulfonamide (-SO₂NH₂)
- Trifluoromethyl (-CF₃)
- Methylphenyl group
Cyclooxygenase-2 (COX-2) inhibitor; metabolized to hydroxymethyl/carboxylic acid
Tolfenpyrad-benzoic acid C₂₁H₂₀ClN₃O₄ - Chloro-ethyl-methyl pyrazole
- Benzophenone backbone
Pesticide/metabolite reference material
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C₁₁H₇F₃N₂O₂ - Trifluoromethyl (-CF₃)
- Benzoic acid (-C₆H₄COOH)
Simpler analog for structure-activity studies
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₄H₈F₄N₃O₂S - Thiazole ring
- 3-Fluorophenyl group
Unspecified bioactive applications (structural diversity)
Celecoxib Carboxylic Acid Metabolite C₁₇H₁₂F₃N₃O₄S - Carboxylic acid (-COOH)
- Trifluoromethyl (-CF₃)
Major excreted metabolite of celecoxib; increased polarity

Key Differences and Implications

Functional Groups :

  • The ethoxycarbonyl group in the target compound distinguishes it from sulfonamide-bearing analogs like celecoxib. This group may enhance metabolic stability compared to celecoxib’s methyl group, which undergoes oxidation .
  • The benzoic acid moiety provides acidity (pKa ~4.2), contrasting with celecoxib’s sulfonamide (pKa ~11), affecting solubility and tissue distribution .

Biological Activity :

  • Celecoxib’s sulfonamide group is critical for COX-2 inhibition, while the target compound’s lack of this group suggests different pharmacological targets .
  • The trifluoromethyl group, common to all listed compounds, improves resistance to oxidative metabolism and enhances membrane permeability .

Metabolism and Excretion :

  • Celecoxib is metabolized to a hydroxymethyl intermediate and further oxidized to a carboxylic acid , both excreted in feces (88–94%) . The target compound’s ethoxycarbonyl group may undergo hydrolysis to a carboxylic acid, similar to celecoxib’s metabolite, but this requires experimental validation .

Synthetic Utility :

  • The target compound serves as a precursor in multi-step syntheses (e.g., indoline derivatives), whereas simpler analogs like 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid are used in early-stage drug discovery .

Biological Activity

4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, with the molecular formula C14H11F3N2O4 and a molecular weight of approximately 328.24 g/mol, is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by carboxylation and ethoxycarbonylation. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that this compound demonstrates notable effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : The compound has been reported to exhibit low MIC values against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial properties. For example, some derivatives have shown MIC values as low as 16 µg/mL against S. aureus .
  • Zone of Inhibition : In growth inhibition assays, the compound displayed significant zones of inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure has been correlated with enhanced activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Electron-donating groups (e.g., alkyl)Increased activity against Gram-positive bacteria
Electron-withdrawing groups (e.g., NO2)Decreased or eliminated activity
Presence of carboxylic acid groupsVariable effects; sometimes detrimental to activity

This table illustrates how specific modifications can enhance or reduce the compound's efficacy against bacterial strains.

Case Studies

Several studies have focused on the antimicrobial efficacy of pyrazole derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study synthesized multiple pyrazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds with trifluoromethyl substitutions showed enhanced potency against S. aureus compared to controls .
  • Biofilm Inhibition Studies : In vivo studies demonstrated that certain derivatives could inhibit biofilm formation significantly, which is crucial for treating chronic infections caused by biofilm-forming bacteria .
  • Toxicity Assessments : Toxicity studies conducted on cultured human cells indicated low toxicity for these compounds at effective antibacterial doses, suggesting a favorable therapeutic index .

Q & A

Q. What are the key synthetic routes for preparing 4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid?

The compound is typically synthesized via multi-step reactions involving pyrazole ring formation and subsequent functionalization. A common approach involves:

  • Step 1: Condensation of ethyl 3-(dimethylamino)acrylate with hydrazine derivatives to form the pyrazole core .
  • Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation under Cu(I)/Ag(I) catalysis .
  • Step 3: Coupling the pyrazole intermediate with a benzoic acid derivative using Mitsunobu or Ullmann-type reactions . Reagent selection (e.g., Oxyma/DIC for coupling) and solvent systems (DCM/DMF mixtures) are critical for yield optimization .

Q. How is structural characterization performed for this compound?

A combination of analytical techniques ensures accurate verification:

  • NMR: 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., ethoxycarbonyl protons at δ 4.3–4.5 ppm, trifluoromethyl at δ -62 ppm) .
  • X-ray crystallography: Resolves spatial arrangements, as demonstrated for analogous pyrazole derivatives (e.g., C–F bond angles of ~109°) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 357.1) .

Advanced Research Questions

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability. Replacing it with methyl or chlorine reduces COX-2 inhibition potency by >50% .
  • Ethoxycarbonyl vs. carboxylic acid: The ethyl ester prodrug form improves cell permeability, while hydrolysis to the free acid enhances target binding .
  • Pyrazole ring substitution: Introducing electron-withdrawing groups (e.g., nitro) at position 3 increases antimicrobial activity by 2-fold .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized assays: Use identical enzyme sources (e.g., recombinant COX-2 vs. cell lysates) to compare IC50_{50} values .
  • Byproduct analysis: Quantify impurities (e.g., unreacted starting materials) via LC-MS to rule out off-target effects .
  • Dose-response validation: Confirm activity trends across multiple concentrations (e.g., 0.1–100 µM) to exclude false positives .

Q. What computational methods support the design of derivatives with improved target selectivity?

  • Docking simulations: Glide or AutoDock models predict binding to COX-2 (PDB: 3LN1) or MMP-9 (PDB: 1L6J), highlighting key interactions (e.g., hydrogen bonds with Arg120) .
  • MD simulations: Assess ligand stability in binding pockets over 100 ns trajectories; RMSD values >2 Å suggest poor fit .
  • QSAR models: Use Hammett constants or π-electron density to correlate substituent effects with IC50_{50} values .

Q. How should researchers address stability and storage challenges?

  • Purity: Maintain >95% purity via recrystallization (ethanol/water) or preparative HPLC .
  • Storage: Store at -20°C under inert gas (N2_2) to prevent ester hydrolysis or trifluoromethyl degradation .
  • Stability monitoring: Use accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Methodological Tables

Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Key Reagents/ConditionsReference
Pyrazole coreCyclization65–78Hydrazine, DMF, 80°C
Trifluoromethylated derivativeCF3_3-insertion45–60CuI, TMSCF3_3, DMF
Final productEster hydrolysis85–92NaOH, EtOH/H2 _2O

Table 2. Bioactivity Data for Analogous Compounds

DerivativeTarget (IC50_{50}, nM)Selectivity (COX-2/COX-1)Reference
Celecoxib analogCOX-2: 40300:1
MMP-9 inhibitorMMP-9: 12>1000:1 (vs. MMP-1)
Antimicrobial derivativeMIC: 8 µg/mL (S. aureus)N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.